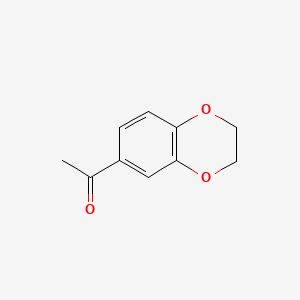

1,4-Benzodioxan-6-yl methyl ketone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVWMTAIIYNQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182972 | |

| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-20-1 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-benzodioxan-6-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Benzodioxan-6-yl methyl ketone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,4-Benzodioxan-6-yl methyl ketone, a pivotal intermediate in the fields of pharmaceutical and fine chemical synthesis. The document elucidates the compound's core chemical and physical properties, provides a detailed analysis of its spectroscopic profile, and presents a validated protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it explores the compound's chemical reactivity, highlighting its utility as a versatile scaffold for derivatization. The guide culminates in a discussion of its significant applications in medicinal chemistry, particularly in the development of therapeutic agents targeting adrenergic receptors. This paper is intended for researchers, chemists, and professionals in drug discovery and development who require a deep technical understanding of this valuable chemical entity.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound, also known as 6-acetyl-1,4-benzodioxane, is an aromatic ketone that has garnered significant attention for its role as a versatile building block in organic synthesis.[1] Its structure features the 1,4-benzodioxane moiety, a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[2][3] This framework is notably present in pharmaceuticals such as Doxazosin, an α1-adrenoreceptor antagonist used to treat hypertension.[4][5] The presence of both the benzodioxane ring and a reactive methyl ketone group makes this compound an ideal starting point for developing novel therapeutic agents, particularly in the areas of anti-inflammatory, analgesic, and anticancer research.[1][4] This guide offers an in-depth exploration of its chemical properties, synthesis, and strategic importance.

Core Chemical and Physical Properties

This compound is a stable, white crystalline solid under standard conditions.[1] Its key identifiers and physical properties are summarized in the table below, providing a foundational dataset for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [6] |

| Synonyms | 6-Acetyl-1,4-benzodioxane, 6-Acetylbenzodioxane | [1][6] |

| CAS Number | 2879-20-1 | [6] |

| EC Number | 220-726-3 | |

| Molecular Formula | C₁₀H₁₀O₃ | [6] |

| Molecular Weight | 178.18 g/mol | [6] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 80-82 °C (lit.) |

Spectroscopic Profile: Structural Elucidation

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The following is an expert analysis of its expected spectral data.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments. The aromatic region will display signals for the three protons on the benzene ring. The proton at C5 will likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet, a pattern typical for 1,2,4-trisubstituted benzene rings. The four protons of the ethylenedioxy group (-O-CH₂-CH₂-O-) are chemically equivalent and are expected to appear as a singlet or a narrow multiplet around 4.30 ppm.[4] The methyl protons of the acetyl group (-COCH₃) will present as a sharp singlet at approximately 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon of the ketone is the most deshielded, appearing around 196-197 ppm. The aromatic carbons will resonate in the 110-150 ppm range, with the oxygen-substituted carbons (C4a, C8a) appearing at the lower field end of this range. The two equivalent methylene carbons of the dioxalane ring will produce a signal around 64 ppm.[4] The methyl carbon of the acetyl group will be observed at approximately 26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 1670-1680 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone. The spectrum will also feature multiple bands corresponding to the aromatic C=C stretching between 1500-1600 cm⁻¹ . The C-O-C stretching vibrations of the dioxane ring will be evident from strong bands in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methylene and methyl groups will appear just below this value.[4]

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a prominent molecular ion (M⁺) peak at m/z = 178, corresponding to its molecular weight. A significant fragment is anticipated at m/z = 163, resulting from the loss of the methyl group ([M-CH₃]⁺). Another characteristic fragment at m/z = 135 would correspond to the loss of the acetyl group ([M-COCH₃]⁺), representing the stable benzodioxane cation.[6]

Synthesis Methodology: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1,4-benzodioxan.[7][8] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich aromatic ring.

Causality and Mechanistic Insight

The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The primary role of the catalyst is to generate a highly reactive electrophile, the acylium ion .[9][10] AlCl₃ coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion (CH₃CO⁺).[11] The electron-donating nature of the ether oxygens on the 1,4-benzodioxan ring activates the aromatic system, directing the electrophilic attack primarily to the para position (C6) due to steric and electronic factors, leading to the desired product with high regioselectivity. A stoichiometric amount of AlCl₃ is required because the product ketone is a Lewis base and forms a stable complex with the catalyst.[9][12] This complex is subsequently hydrolyzed during aqueous workup to release the final product.

Detailed Experimental Protocol

Materials:

-

1,4-Benzodioxan

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charging Reactants: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.

-

Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.

-

Substrate Addition: To this mixture, add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated HCl. This step hydrolyzes the aluminum complex and neutralizes excess AlCl₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white crystalline solid.

Chemical Reactivity and Derivatization

The ketone functional group is a hub for a multitude of chemical transformations, making this compound a versatile precursor for creating a library of derivatives.[7]

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can be used for further functionalization, such as esterification. For complete deoxygenation to an ethyl group (forming 6-ethyl-1,4-benzodioxan), harsher reduction conditions like the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, HCl) reductions are employed.[7][12]

-

Oxidation: The Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, can convert the ketone into an ester (an acetate derivative), providing a route to phenolic compounds after hydrolysis.

-

Alpha-Functionalization: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for α-halogenation or α-alkylation.[13]

-

Condensation Reactions: The ketone can undergo aldol or Claisen-Schmidt condensations with aldehydes or other ketones to form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.

Applications in Medicinal Chemistry and Drug Development

The 1,4-benzodioxane scaffold is a cornerstone in the design of ligands for G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors.[14][15] The structural rigidity and specific electronic properties conferred by the dioxalane ring are crucial for receptor binding and activity.[16][17]

Case Study: α₁-Adrenoreceptor Antagonists

This compound serves as a strategic starting material for the synthesis of α₁-adrenoreceptor antagonists, a class of drugs used to treat hypertension and benign prostatic hyperplasia.[4][5] The synthesis often involves:

-

α-Bromination: The ketone is first brominated at the alpha position to yield 2-bromo-1-(1,4-benzodioxan-6-yl)ethanone.

-

Amine Substitution: The resulting α-bromo ketone undergoes nucleophilic substitution with a primary or secondary amine. This step is crucial for introducing the side chain responsible for binding to the receptor.

This synthetic route allows for the creation of a diverse library of compounds by varying the amine component, enabling extensive Structure-Activity Relationship (SAR) studies. The benzodioxane moiety typically acts as the anchor, binding within a specific pocket of the receptor, while the amine side chain provides key interactions that determine potency and selectivity.

Safety and Handling

According to available safety data, this compound is classified as a substance that causes skin irritation and serious eye irritation.[4] It may also cause respiratory irritation.

-

Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Wear suitable protective clothing, gloves, and eye/face protection.[7]

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[13]

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile and robust synthetic accessibility. Its true significance lies in its role as a versatile scaffold, enabling the synthesis of diverse and complex molecules. For drug development professionals, it represents a validated starting point for exploring new chemical space, particularly in the realm of adrenergic and serotonergic modulators. The combination of the privileged 1,4-benzodioxane core and the reactive ketone handle ensures its continued relevance in the pursuit of novel therapeutic agents.

References

-

Fiveable. (n.d.). Aryl Alkyl Ketones Definition. Retrieved from [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

-

Ahmed, B., et al. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76143, this compound. Retrieved from [Link]

-

Cattaneo, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Archivio Istituzionale della Ricerca - Università degli Studi di Milano. Retrieved from [Link]

-

Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. Retrieved from [Link]

-

ResearchGate. (2019). Arylation reactions using simple aryl ketones as aryl sources. Retrieved from [Link]

-

Wang, L., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Chem, 8(8), 2244-2256. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

-

Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

XD BIOCHEMS. (n.d.). The widespread use of 1, 4-benzodioxane-6-methyl ketone is leading a new trend in the chemical industry. Retrieved from [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Pigini, M., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 31(12), 2300-4. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359–6370. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Benzodioxine. Retrieved from [Link]

-

Pigini, M., et al. (1988). Structure-Activity Relationships in 1,4-Benzodioxane Related Compounds. Investigation on the Role of the Dehydrodioxane Ring on alpha1-Adrenoreceptor Blocking Activity. IRIS Unimore. Retrieved from [Link]

-

Piazzi, L., et al. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Archivio Istituzionale della Ricerca - Università degli Studi di Milano. Retrieved from [Link]

-

Rueping, M., et al. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6, 99424-99455. Retrieved from [Link]

-

ChemRxiv. (2022). Friedel-Crafts Reactions for Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tsijournals.com [tsijournals.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. scirp.org [scirp.org]

- 6. This compound | C10H10O3 | CID 76143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationships in 1,4-Benzodioxane Related Compounds. Investigation on the Role of the Dehydrodioxane Ring on alpha1-Adrenoreceptor Blocking Activity. [iris.unimore.it]

1,4-Benzodioxan-6-yl methyl ketone CAS number 2879-20-1

An In-depth Technical Guide to 1,4-Benzodioxan-6-yl methyl ketone (CAS: 2879-20-1)

Introduction

This compound, also known as 6-acetyl-1,4-benzodioxane, is a versatile chemical intermediate that has garnered significant attention across various scientific disciplines. Its core structure features the 1,4-benzodioxane scaffold, a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds.[1][2] This scaffold serves as a cornerstone in medicinal chemistry, providing a rigid framework that can be strategically functionalized to interact with a diverse array of biological targets, including neuronal receptors and enzymes.[1][3]

The utility of this ketone extends beyond pharmaceuticals into the realms of agrochemicals, materials science, and the flavor and fragrance industry.[4] Its unique aromatic and reactive properties make it a valuable precursor for synthesizing more complex molecules. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, applications, analytical methods, and safety protocols, thereby serving as an essential resource for leveraging its full potential in research and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its application in a laboratory setting. This compound is a solid, crystalline compound at room temperature.[5]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 2879-20-1[6][7] |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[7] |

| Synonyms | 6-Acetyl-1,4-benzodioxane, 3',4'-Ethylenedioxyacetophenone[5][8] |

| Molecular Formula | C₁₀H₁₀O₃[6][7] |

| Molecular Weight | 178.18 g/mol [6][7] |

| EC Number | 220-726-3[6][9] |

| MDL Number | MFCD00006823[6][9] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid, Almost white to slightly blue fine crystalline needles | [5] |

| Melting Point | 80-82 °C | [5][6][9] |

| Boiling Point | 270.41°C (rough estimate) | [5] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |

Synthesis and Manufacturing

The synthesis of this compound is critical for its availability in research and industrial applications. A common and effective laboratory-scale synthesis involves the oxidation of the corresponding secondary alcohol, 1-(2,3-dihydrobenzo[b][5][8]dioxin-6-yl)ethan-1-ol. The Dess-Martin periodinane (DMP) reagent is a preferred oxidant for this transformation due to its mild reaction conditions and high efficiency.

Synthetic Workflow: Oxidation of a Secondary Alcohol

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol is adapted from a general method described for the oxidation of similar alcohols.[5]

-

Preparation: To a stirred solution of 1-(2,3-dihydrobenzo[b][5][8]dioxin-6-yl)ethan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Reaction: After the addition is complete (approx. 10 minutes), allow the reaction mixture to slowly warm to room temperature.

-

Monitoring: Continue stirring for 16 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Purification: Filter the mixture to remove insoluble salts. The organic layer is then separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several key areas of chemical and pharmaceutical research.

Pharmaceutical Development

The 1,4-benzodioxane scaffold is a versatile template in drug design.[1] This ketone serves as a crucial intermediate for creating a wide range of derivatives with potential therapeutic activities.

-

Core Scaffold for Bioactive Molecules: It is a key starting material for synthesizing compounds targeting various receptors, including α1-adrenergic, serotoninergic (5-HT), and neuronal nicotinic (nAChR) subtypes.[1] Its derivatives have been investigated as potential analgesics, anti-inflammatory agents, antitumor agents, and antibacterials.[1][4]

-

Neuroprotective Agents: Preliminary research suggests that derivatives may possess neuroprotective properties, offering potential new avenues for treating neurodegenerative diseases.

Caption: Role as a core intermediate in developing targeted therapeutics.

Agrochemical and Materials Science

-

Agrochemicals: The compound is used as an intermediate in the synthesis of certain pesticides, potentially enhancing crop protection and disease resistance.[4]

-

Polymer Chemistry: Its stable structure makes it a useful monomer or building block for specialty polymers, contributing to materials with enhanced thermal stability and specific mechanical properties.[4]

-

Flavor and Fragrance: The aromatic nature of the compound allows it to be used as an ingredient in the creation of unique flavors and fragrances.[4]

Specific Chemical Synthesis

A noted application is its use in the preparation of acetylenic alcohols.[5][6][9] This reaction typically involves the addition of a metal acetylide to the ketone, forming a tertiary propargyl alcohol, which is a valuable intermediate in organic synthesis.

Analytical Methodologies

To ensure purity and confirm identity, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound.

Analytical Workflow: HPLC Analysis

Caption: Standard workflow for the HPLC analysis of the target compound.

Protocol: Reverse Phase HPLC Method

This method is suitable for the analysis and purification of this compound.[10]

-

Column: Newcrom R1 or a similar reverse-phase (RP) column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid. For standard UV detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, it must be replaced with formic acid.[10]

-

Detection: UV-Vis detector at an appropriate wavelength.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[10]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety. The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[11]

Table 3: Safety and Handling Guidelines

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. Use a respirator (e.g., N95) if dust is generated.[6][11] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8][12] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[8][12] |

| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[8][11] |

| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][11] |

| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8][11] |

| First Aid: Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[8][11] |

| Fire Fighting | Use water spray, dry chemical, foam, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus.[11] |

| Spill & Disposal | Sweep up the solid, avoiding dust generation, and place it in a suitable container for disposal. Dispose of contents/container in accordance with local, regional, and national regulations.[12][13] |

Conclusion

This compound (CAS: 2879-20-1) is more than a simple chemical reagent; it is a strategic building block with significant value in modern chemical and pharmaceutical sciences. Its robust and adaptable 1,4-benzodioxane core provides a reliable foundation for the development of novel therapeutics, advanced materials, and specialty chemicals. For researchers in drug discovery, its role as a precursor to compounds with diverse biological activities makes it an indispensable tool. As research continues to uncover new applications, the importance of this versatile ketone is set to grow, further solidifying its place in the landscape of innovative chemical synthesis.

References

- Fisher Scientific. (2021). SAFETY DATA SHEET: this compound.

-

Sigma-Aldrich. This compound 98%.

-

Chem-Impex. This compound.

-

ChemicalBook. (2025). 6-Acetyl-1,4-benzodioxane Chemical Properties,Uses,Production.

-

ALFA QUÍMICS. Good Price CAS:2879-20-1 | this compound for Sale.

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.

-

PubChem. This compound.

-

ChemScene. (2021). Safety Data Sheet: 1-(2,3-Dihydrobenzo[b][5][8]dioxin-6-yl)ethanone. Retrieved from ChemScene.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

Echemi. 6-Acetyl-1,4-benzodioxan.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.

-

Fine Synthesis. This compound.

-

Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.

-

Sigma-Aldrich. This compound 98%.

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

-

Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

-

Wikipedia. Benzodioxan.

- Trade Science Inc. (2007). Chemistry and pharmacology of benzodioxanes.

-

Bolchi, C., et al. (2015). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi.

-

XD BIOCHEMS. (2024). The widespread use of 1, 4-benzodioxane-6-methyl ketone is leading a new trend in the chemical industry.

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. air.unimi.it [air.unimi.it]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Acetyl-1,4-benzodioxane | 2879-20-1 [chemicalbook.com]

- 6. This compound 98 2879-20-1 [sigmaaldrich.com]

- 7. This compound | C10H10O3 | CID 76143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound 98 2879-20-1 [sigmaaldrich.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. chemscene.com [chemscene.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

Foreword: A Logic-Driven Approach to Molecular Characterization

An In-depth Technical Guide to the Structure Elucidation of 1,4-Benzodioxan-6-yl methyl ketone

In the realm of drug development and specialty chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a simple recitation of data, instead adopting a holistic, logic-driven narrative for the structure elucidation of this compound (CAS: 2879-20-1). As a versatile intermediate in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory drugs, and a key component in the flavor and fragrance industry, its structural integrity is paramount.[1] We will proceed as an analytical chemist would: starting with foundational data, generating hypotheses, and employing a suite of spectroscopic techniques to build a self-validating, irrefutable structural proof.

Chapter 1: The Analytical Blueprint - A Strategy for Elucidation

Before initiating any analysis, a clear strategy is essential. Our approach is a multi-technique workflow that begins with the most fundamental molecular property—its elemental composition—and progressively resolves finer structural details, from functional groups to the precise atomic connectivity. This systematic process ensures that each piece of evidence builds upon the last, leading to a confident assignment.

Figure 1: The overall analytical workflow for structure elucidation.

Chapter 2: Foundational Analysis - Elemental Composition

The first and most critical question is: what is the molecular formula? High-Resolution Mass Spectrometry (HRMS) provides the answer with exceptional accuracy, serving as the definitive arbiter of elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

For this compound, the expected molecular formula is C₁₀H₁₀O₃.[2][3][4]

Data Presentation: High-Resolution Mass Spectrometry

| Parameter | Theoretical Value | Observed Value | Difference (ppm) | Conclusion |

| Formula | C₁₀H₁₀O₃ | - | - | - |

| [M+H]⁺ Exact Mass | 179.0652 | 179.0650 | -1.1 | Confirmed |

| [M+Na]⁺ Exact Mass | 201.0471 | 201.0473 | +1.0 | Confirmed |

Table 1: Representative HRMS data confirming the elemental composition. A mass accuracy of <5 ppm is the gold standard for confirmation.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Employ Electrospray Ionization (ESI) in positive mode, which will generate protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Analysis: Compare the measured exact mass of the most abundant ion to the theoretical mass calculated for the proposed formula (C₁₀H₁₀O₃) using instrument software.

Chapter 3: Mass Spectrometry - The Fragmentation Puzzle

With the molecular formula established, Gas Chromatography-Mass Spectrometry (GC-MS) provides two key insights: the molecular weight (confirming the HRMS data at nominal mass) and a fragmentation pattern that acts as a structural fingerprint. The fragmentation of an aromatic methyl ketone is highly predictable, offering a powerful diagnostic tool. The behavior of acetophenone is an excellent model for our target molecule.[5][6]

The primary cleavage event is the alpha-cleavage of the methyl group, which is energetically favored and results in a highly stable acylium ion.[7]

Figure 2: Key fragmentation pathways for this compound.

Data Presentation: Predicted Mass Spectrum Fragments

| m/z Value | Proposed Fragment | Structural Identity |

| 178 | [C₁₀H₁₀O₃]⁺˙ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Acylium ion (loss of the methyl group) |

| 135 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the acylium ion |

| 77 | [C₆H₅]⁺ | Phenyl fragment (less common) |

Table 2: Predicted major fragments in the electron ionization (EI) mass spectrum, based on established fragmentation patterns of aromatic ketones.[5][6][7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL onto a standard non-polar GC column (e.g., DB-5ms). Use a temperature program that ramps from ~50°C to 250°C to ensure proper elution.

-

MS Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

MS Detection: Scan a mass range of m/z 40-300.

-

Data Analysis: Identify the peak corresponding to the molecular ion (m/z 178) and analyze the fragmentation pattern, comparing it to the predicted values.

Chapter 4: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule.[8] For our target compound, we expect to see characteristic absorptions for the ketone carbonyl, the aromatic ring, the ether linkages of the dioxane ring, and both aromatic and aliphatic C-H bonds. The position of the carbonyl (C=O) stretch is particularly diagnostic; conjugation with the aromatic ring lowers its frequency to below that of a simple aliphatic ketone (typically ~1715 cm⁻¹).[9][10]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic Ring |

| ~2960-2850 | C-H Stretch | Aliphatic (Dioxane & -CH₃) |

| ~1680 | C=O Stretch | Aromatic Ketone (Conjugated)[9][10] |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch | Aryl Ether |

| ~1040 | C-O Stretch | Aliphatic Ether |

Table 3: Expected key absorption frequencies in the FTIR spectrum.

Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, FTIR-grade potassium bromide (KBr).[11]

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Chapter 5: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint

NMR spectroscopy provides the most detailed picture of the molecular structure, establishing the carbon-hydrogen framework and the connectivity between atoms. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, we can assign every proton and carbon in the molecule, providing an unassailable structural proof.

¹H NMR: The Proton Environment

The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their number (integration), and their neighboring protons (multiplicity). The trisubstituted aromatic ring is expected to show a characteristic three-proton spin system.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | dd | 1H | H-7 | Ortho to C=O, deshielded |

| ~7.4 | d | 1H | H-5 | Ortho to C=O, deshielded |

| ~6.9 | d | 1H | H-8 | Shielded by ether oxygen |

| ~4.3 | s | 4H | H-2, H-3 | Dioxane ring protons |

| ~2.5 | s | 3H | -COCH₃ | Methyl ketone protons |

Table 4: Predicted ¹H NMR assignments. Chemical shifts are estimates based on typical values for this scaffold.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon is particularly diagnostic with a chemical shift around 197 ppm.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~197.0 | C=O | Carbonyl |

| ~148.0 | Aromatic C-O | C-4a |

| ~143.5 | Aromatic C-O | C-8a |

| ~131.0 | Aromatic C-C=O | C-6 |

| ~123.0 | Aromatic C-H | C-7 |

| ~117.5 | Aromatic C-H | C-5 |

| ~117.0 | Aromatic C-H | C-8 |

| ~64.5 | Aliphatic CH₂ | C-2, C-3 |

| ~26.5 | Aliphatic CH₃ | -COCH₃ |

Table 5: Predicted ¹³C NMR assignments.

2D NMR: The Self-Validating System

2D NMR is the cornerstone of trustworthy assignment.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling. We would expect to see a cross-peak between the aromatic protons at H-7 and H-8, confirming their adjacency.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. This provides definitive confirmation of the H-C assignments made in the 1D spectra.

Figure 3: Key 2D NMR correlations expected for the aromatic region.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Dissolution: Cap the tube and gently invert to fully dissolve the sample.

-

Acquisition: Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, COSY, and HSQC spectra according to standard instrument parameters.

Conclusion: A Unified Structural Proof

The structure of this compound is elucidated through a logical and self-validating workflow. HRMS establishes the exact elemental formula, C₁₀H₁₀O₃. GC-MS confirms the molecular weight and provides a fragmentation pattern perfectly consistent with an aromatic methyl ketone, highlighted by the characteristic loss of a methyl radical (M-15). FTIR spectroscopy identifies the requisite functional groups: a conjugated ketone, an aromatic system, and ether linkages. Finally, 1D and 2D NMR spectroscopy provide the definitive atomic map, assigning every proton and carbon and confirming their connectivity. Each technique corroborates the others, leaving no ambiguity and affirming the structure with the highest degree of scientific certainty. This robust characterization is the essential first step in leveraging this important molecule for its applications in research and industry.[1][12]

References

-

Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule. Retrieved from [Link]

-

StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

-

Pigini, M., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

-

Laha, S., et al. (2007). Characterization of Solid Complexes between Aromatic Ketones and β-Cyclodextrin Using Diffuse Reflectance Infrared Fourier Transform Spectroscopy. Langmuir, 23(2), 851-855. Retrieved from [Link]

-

Gulini, U., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(17), 3323-32. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE. Retrieved from [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

-

Pigini, M., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. Retrieved from [Link]

-

Capot Chemical. (n.d.). 2879-20-1 | 6-Acetyl-1,4-benzodioxan. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 2879-20-1| Chemical Name : this compound. Retrieved from [Link]

-

Angeli, E., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1886. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Idris, N., et al. (2025, August 6). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H10O3 | CID 76143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2879-20-1: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone [cymitquimica.com]

- 4. 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE | CAS 2879-20-1 [matrix-fine-chemicals.com]

- 5. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 6. app.studyraid.com [app.studyraid.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. azooptics.com [azooptics.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and organic synthesis. We will elucidate its formal nomenclature and key physicochemical properties. Two robust and field-proven synthetic methodologies—electrophilic aromatic substitution via Friedel-Crafts acylation and selective oxidation using Dess-Martin periodinane—are detailed with step-by-step protocols and an in-depth discussion of the scientific rationale behind each procedural choice. Furthermore, this guide explores a cutting-edge application of the 1,4-benzodioxane scaffold, detailing its role in the design of potent antibacterial agents that target the essential bacterial cell division protein, FtsZ. This section includes a mechanistic diagram illustrating the molecular interactions that underpin this therapeutic strategy. Finally, standard analytical techniques for the structural confirmation and purity assessment of the title compound are discussed. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds.

Nomenclature and Physicochemical Properties

The compound commonly referred to as 6-Acetyl-1,4-benzodioxane is systematically named under IUPAC nomenclature as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone .[1] It is also known by several synonyms, including 1,4-Benzodioxan-6-yl methyl ketone and 3',4'-Ethylenedioxyacetophenone.[2][3] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2879-20-1 | [1][2][4] |

| Molecular Formula | C₁₀H₁₀O₃ | [2][4][5] |

| Molecular Weight | 178.18 g/mol | [1][5] |

| Appearance | White to off-white or slightly blue crystalline powder/needles | [4][6] |

| Melting Point | 80-85 °C | [4][7] |

| Boiling Point | 313.7 °C at 760 mmHg | [7] |

| Solubility | Soluble in organic solvents such as DMSO and ethyl acetate | |

| Purity | Typically >98% (GC) | [2] |

Synthesis Methodologies

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can be approached through several routes. Here, we detail two of the most effective and common strategies: direct acylation of the 1,4-benzodioxane core and oxidation of the corresponding secondary alcohol.

Method A: Friedel-Crafts Acylation of 1,4-Benzodioxane

This method represents a classic and direct approach, employing electrophilic aromatic substitution to introduce the acetyl group onto the electron-rich 1,4-benzodioxane ring.[8][9] The reaction utilizes an acylating agent, such as acetyl chloride, and a strong Lewis acid catalyst.

Caption: Workflow for Friedel-Crafts acylation synthesis.

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add 1,4-benzodioxane (1.0 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, ~1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes. Vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic product.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or silica gel column chromatography.

-

Anhydrous Conditions: Friedel-Crafts reactions require strictly anhydrous conditions because the Lewis acid catalyst, AlCl₃, reacts violently with water, which would deactivate it.[10]

-

Lewis Acid Catalyst: Aluminum chloride coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion (CH₃CO⁺). This ion is the potent electrophile required for the substitution reaction.[8]

-

Temperature Control: The initial addition is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

-

Aqueous Workup: The acidic ice-water quench serves two purposes: it hydrolyzes the AlCl₃-ketone complex to liberate the final product and dissolves the inorganic salts into the aqueous phase for easy removal.[10]

-

Product Deactivation: A key advantage of acylation over alkylation is that the resulting ketone product is an electron-withdrawing group that deactivates the aromatic ring, preventing further acylation reactions and leading to a clean, mono-substituted product.[9][10]

Method B: Dess-Martin Oxidation

This modern synthetic route involves the oxidation of a precursor alcohol, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that acts as a mild and highly selective oxidant, converting secondary alcohols to ketones under neutral pH and at room temperature.[11][12] This method is particularly advantageous for substrates with sensitive functional groups.[12][13]

Caption: Workflow for Dess-Martin oxidation synthesis.

-

Setup: Dissolve the precursor alcohol, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol (1.0 eq), in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon or nitrogen atmosphere.

-

Oxidant Addition: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours.[14] Monitor the reaction progress by TLC.

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).

-

Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve. Transfer to a separatory funnel and separate the layers.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

-

Mild Conditions: DMP operates at room temperature and neutral pH, which preserves acid- or base-sensitive functional groups elsewhere in the molecule, offering high chemoselectivity.[12][13]

-

Mechanism: The reaction proceeds via a ligand exchange where the alcohol displaces an acetate group on the iodine atom. This is followed by an intramolecular proton transfer and a reductive elimination that forms the ketone, acetic acid, and a reduced iodinane byproduct.[15]

-

Thiosulfate Quench: Sodium thiosulfate is a reducing agent used to quench any unreacted DMP and to reduce the iodinane byproduct to a more water-soluble species, simplifying the purification process.

-

Bicarbonate Wash: The sodium bicarbonate wash neutralizes the acetic acid generated during the reaction, preventing any potential acid-catalyzed side reactions during workup.[11]

Application in Drug Discovery: Targeting Bacterial FtsZ

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological systems.[5][7] A particularly promising and contemporary application is in the development of novel antibacterial agents that inhibit the filamentous temperature-sensitive protein Z (FtsZ).[4][5]

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[1] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins to form the divisome. The divisome then constricts, leading to cell septation and division.[2] Inhibition of FtsZ polymerization or dynamics disrupts this process, leading to cell filamentation and ultimately bacterial death, making it an attractive target for new antibiotics.[5][16]

Benzamide derivatives containing the 1,4-benzodioxane moiety have been identified as potent FtsZ inhibitors.[4][6] These molecules bind to a specific hydrophobic pocket within the interdomain cleft of FtsZ.[17] This binding event stabilizes the FtsZ polymer filaments, preventing the dynamic disassembly required for normal Z-ring constriction.[6] The 1,4-benzodioxane scaffold plays a crucial role by fitting into this hydrophobic subpocket, enhancing the binding affinity and overall inhibitory potency of the compound.[2][4]

Caption: Mechanism of FtsZ inhibition by benzodioxane derivatives.

Analytical Characterization

To confirm the identity and purity of synthesized 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, a combination of standard analytical techniques is employed:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the range of 7.3-6.8 ppm), the ethylenedioxy protons (-O-CH₂-CH₂-O-) as a multiplet or singlet around 4.3 ppm, and a sharp singlet for the acetyl methyl group (CH₃) around 2.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon (~197 ppm), aromatic carbons (115-150 ppm), the ethylenedioxy carbons (~64 ppm), and the methyl carbon (~26 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1670-1680 cm⁻¹. Other notable peaks include C-H stretches for aromatic and aliphatic groups and C-O ether stretches.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should confirm the molecular weight, with the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ observed at m/z 178 or 179, respectively.

-

Melting Point Analysis: A sharp melting point range consistent with the literature value (80-85 °C) is a strong indicator of high purity.

Conclusion

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a high-value chemical intermediate whose synthesis is readily achievable through well-established organic chemistry principles. Both Friedel-Crafts acylation and Dess-Martin oxidation offer reliable and scalable routes to this molecule, with the choice of method depending on the available starting materials and the need for mild reaction conditions. The critical role of its core 1,4-benzodioxane scaffold in modern drug discovery, particularly in the development of novel FtsZ-targeting antibacterials, underscores its continued importance to the scientific community. The protocols and mechanistic insights provided in this guide serve as a robust resource for researchers aiming to synthesize, characterize, and utilize this versatile compound in their work.

References

-

Straniero, V., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Antibiotics, 9(4), 160. Available at: [Link]

-

Suigo, L., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. Antibiotics, 12(12), 1712. Available at: [Link]

-

Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. PubChem. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). The benzamide binding site. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Available at: [Link]

-

Boeckman, R. K., & George, K. M. (2009). 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 11, 2026, from [Link]

-

Scribd. (n.d.). Dess-Martin Oxidation Guide. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved January 11, 2026, from [Link]

Sources

- 1. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. "Benzodioxane-Benzamides As Ftsz Inhibitors: Effects of Linker's Functi" by Lorenzo Suigo, William Margolin et al. [digitalcommons.library.tmc.edu]

- 4. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. Dess-Martin reagent - Enamine [enamine.net]

- 13. scribd.com [scribd.com]

- 14. Dess-Martin Oxidation [organic-chemistry.org]

- 15. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 16. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In--Depth Technical Guide to the Physical Properties of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone

Introduction

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone, also widely known by its synonym 6-Acetyl-1,4-benzodioxane, is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis. Its structural motif, the dihydro-benzodioxin ring system, is a key feature in a variety of pharmacologically active compounds. A thorough understanding of its physical properties is therefore a critical prerequisite for its effective use in research and development, influencing everything from reaction kinetics and purification strategies to formulation and storage.

This guide provides a detailed examination of the core physical and chemical properties of this compound, moving beyond simple data presentation to offer insights into the causality behind these characteristics and the methodologies used for their determination.

Molecular Identity and Structural Descriptors

The unambiguous identification of a chemical entity is the foundation of all scientific work. For 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, this is established through a combination of its chemical formula, molecular weight, and various structural notation systems. These identifiers are crucial for database searches, regulatory submissions, and ensuring the correct material is being used.

| Identifier | Value | Source(s) |

| CAS Number | 2879-20-1 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [2][3] |

| Molecular Weight | 178.18 g/mol | [2][3] |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [4] |

| InChI | 1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 | [2][3] |

| InChIKey | HGVWMTAIIYNQSI-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC(=O)c1ccc2OCCOc2c1 | [2] |

| Synonyms | 6-Acetyl-1,4-benzodioxane, 1,4-Benzodioxan-6-yl methyl ketone | [1][5] |

These identifiers provide a comprehensive and searchable profile of the molecule, essential for navigating chemical literature and databases.

Core Physical Properties

The macroscopic physical properties of a compound dictate its handling, reaction conditions, and purification methods. For a solid compound like this, melting point is a primary indicator of purity, while its boiling point and density are critical for process chemistry and solvent selection.

| Property | Value | Notes | Source(s) |

| Appearance | Off-white to slightly blue, fine crystalline solid/needles | A crystalline nature is typical for a small organic molecule of this purity. | [1][5] |

| Melting Point | 80 - 85 °C | The reported range (e.g., 80-82°C, 81-85°C) is a key purity indicator. A sharp range signifies high purity. | [1][2][6] |

| Boiling Point | ~313.7 °C at 760 mmHg | High boiling point indicates low volatility. Note that some sources provide rough estimates. | [7] |

| Density | ~1.188 g/cm³ | This value is useful for mass-to-volume conversions in a laboratory or process setting. | [7] |

Insights into Physical Properties

-

Melting Point: The melting point is consistently reported in the low 80s (°C).[1][2][6] The existence of a range, rather than a sharp point, is common in technical-grade materials and can indicate the presence of minor impurities which depress and broaden the melting range. For use as a pharmaceutical intermediate, a narrower range would be specified.

-

Boiling Point: The high boiling point is expected given the molecule's polarity (due to the ketone and ether functionalities) and molecular weight.[7] The variance in reported values and the presence of "rough estimates" in some databases suggest that this value may be determined by computational methods rather than direct experimental measurement, which can be challenging for high-boiling solids that may risk decomposition.[6]

Spectroscopic and Analytical Characterization

While quantitative physical constants define the bulk properties, spectroscopic analysis provides confirmation of the molecular structure itself. For a compound like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, a standard suite of analyses would include NMR, IR, and Mass Spectrometry to confirm identity, structure, and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms. Key expected signals would include: a singlet for the methyl protons of the acetyl group (CH₃), a multiplet for the four protons of the ethylenedioxy bridge (-OCH₂CH₂O-), and distinct signals in the aromatic region for the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR would complement the proton data, showing characteristic peaks for the carbonyl carbon (C=O), the methyl carbon (CH₃), the two carbons of the ethylenedioxy bridge, and the six carbons of the substituted benzene ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is primarily used to identify functional groups. The most prominent and diagnostic peak for this molecule would be a strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration, typically found in the region of 1670-1690 cm⁻¹. Other key signals would include C-O ether stretches and C-H stretches from the aromatic and aliphatic parts of the molecule.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. For this molecule, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 178.18 g/mol .[2][3]

Experimental Methodologies & Workflows

The reliability of physical property data is entirely dependent on the methods used for its measurement. The following section outlines the principles behind the standard protocols for determining these key parameters.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

While traditional capillary melting point apparatus provides a visual melting range, DSC offers a more quantitative and objective measurement.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic event, resulting in a distinct peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) through its expected melting range (e.g., from 50 °C to 100 °C).

-

Data Analysis: Analyze the resulting thermogram. The extrapolated onset of the endothermic melting peak is reported as the melting point. The peak's sharpness is a qualitative indicator of purity.

Workflow for Structural Confirmation and Purity Assessment

The confirmation of a newly synthesized or sourced batch of a chemical intermediate follows a logical and rigorous workflow. This ensures that the material meets the required specifications before being used in subsequent, often costly, synthetic steps.

Caption: Workflow for quality control analysis of a chemical intermediate.

Conclusion

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone is a crystalline solid with well-defined physical properties that are critical to its application in synthetic chemistry. Its melting point in the range of 80-85 °C serves as a primary indicator of its purity. The structural features, confirmed through standard spectroscopic techniques, give rise to its characteristic properties and inform its handling, storage, and reaction conditions. Adherence to rigorous analytical workflows is paramount to ensuring the quality and consistency of this important chemical building block in any research or drug development setting.

References

-

CAS Common Chemistry. 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone. Retrieved from [Link]

-

LookChem. Good Price CAS:2879-20-1 | this compound. Retrieved from [Link]

-

PubChem. 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one. Retrieved from [Link]

-

SpectraBase. Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. CAS 102293-80-1: 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxi… [cymitquimica.com]

- 3. Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)- [cymitquimica.com]

- 4. 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone | 102293-80-1 [chemicalbook.com]

- 5. 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone CAS#: 102293-80-1 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Introduction: The 1,4-Benzodioxan-6-yl methyl ketone Scaffold

An In-Depth Technical Guide to 1,4-Benzodioxan-6-yl methyl ketone: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: this compound is a pivotal chemical intermediate, recognized for its versatile role in the synthesis of complex organic molecules. Its unique benzodioxane structural motif makes it an ideal scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its synthesis via Friedel-Crafts acylation, thorough analytical characterization, critical applications in pharmaceutical research, and detailed protocols for its safe and effective handling.

This compound, also known by its IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, is a solid crystalline compound that serves as a high-value building block in organic synthesis.[1] The core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a methyl ketone (acetyl group) substituent at the 6-position. This arrangement confers specific reactivity and electronic properties that are instrumental in its synthetic utility.

The presence of the electron-donating dioxan ring activates the aromatic system, facilitating electrophilic substitution reactions, while the ketone functional group provides a reactive handle for a multitude of chemical transformations, including condensations, reductions, and oxidations.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [1] |

| Synonyms | 6-Acetyl-1,4-benzodioxane, 6-Acetylbenzodioxane | [1] |

| CAS Number | 2879-20-1 | |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 80-82 °C |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="1,1!"]; C2 [pos="2,1!"]; C3 [pos="2.5,1.866!"]; C4 [pos="2,2.732!"]; C5 [pos="1,2.732!"]; C6 [pos="0.5,1.866!"];

// Dioxane Ring O1 [label="O", pos="0,1.866!"]; C7 [pos="-0.5, 2.732!"]; C8 [pos="-0.5, 1!"]; O2 [label="O", pos="0,0.134!"];

// Ketone Group C9 [pos="3.5,1.866!"]; O3 [label="O", pos="3.8, 2.5!"]; C10 [pos="4.2, 1!"];

// Atom Labels C1_label [label="C"]; C2_label [label="C"]; C3_label [label="C"]; C4_label [label="C"]; C5_label [label="C"]; C6_label [label="C"]; C7_label [label="CH₂"]; C8_label [label="CH₂"]; C9_label [label="C"]; C10_label [label="CH₃"];

// Benzene Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Dioxane Bonds C6 -- O1; O1 -- C7; C7 -- C8; C8 -- O2; O2 -- C1;

// Ketone Bonds C3 -- C9; C9 -- O3 [style=double]; C9 -- C10; }

Caption: Chemical Structure of this compound.

Synthesis and Mechanism: The Friedel-Crafts Acylation

The most common and industrially viable method for preparing this compound is the Friedel-Crafts acylation of 1,4-benzodioxan. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Causality of Experimental Choices:

-